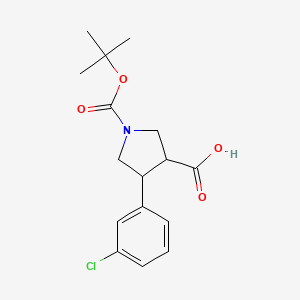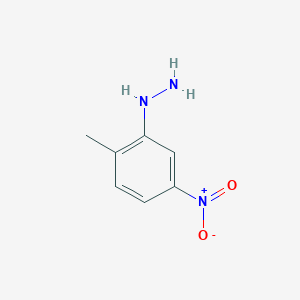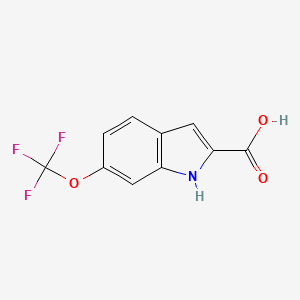
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (6-TFMICA) is an indole-2-carboxylic acid derivative that has recently become of interest due to its potential applications in a variety of scientific fields. 6-TFMICA is a synthetic compound with a molecular formula of C10H7F3NO3 and a molecular weight of 249.17 g/mol. It is a white crystalline solid that is soluble in water and ethanol. 6-TFMICA has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, it has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory mediators, and its inhibition could be beneficial in the treatment of inflammation and related diseases. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO could be beneficial in the treatment of depression and other psychiatric disorders. 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE could be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Mécanisme D'action
The exact mechanism of action of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes COX-2, MAO, and AChE by binding to the active sites of these enzymes and preventing them from performing their normal functions.
Effets Biochimiques Et Physiologiques
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the enzymes COX-2, MAO, and AChE, which could potentially lead to anti-inflammatory, antidepressant, and anti-Alzheimer’s effects, respectively. Additionally, 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has been found to have antioxidant and anti-cancer effects, which could potentially be beneficial in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it cost effective and convenient for use in experiments. Additionally, it has a wide range of potential applications, which makes it a versatile compound for use in a variety of experiments. However, 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid also has some limitations. For example, it has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, its exact mechanism of action is not yet fully understood, which can make it difficult to predict its effects in certain experiments.
Orientations Futures
There are a number of possible future directions for research on 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. One potential direction is to further explore its potential applications in the treatment of inflammation, depression, Alzheimer’s disease, and other diseases. Additionally, further research could be done to better understand its mechanism of action and to identify other potential applications. Another potential direction is to explore the use of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid in combination with other compounds, as this could potentially lead to synergistic effects. Additionally, further research could be done to improve the synthesis method of 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid and to identify other methods of synthesis
Propriétés
IUPAC Name |
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBKFGWDZMUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585511 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
CAS RN |
923259-70-5 | |
| Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



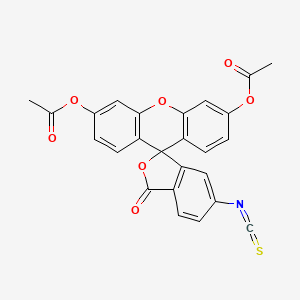
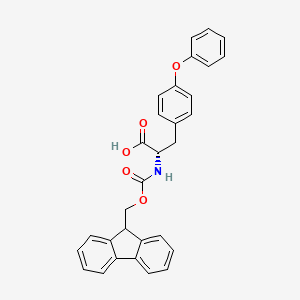

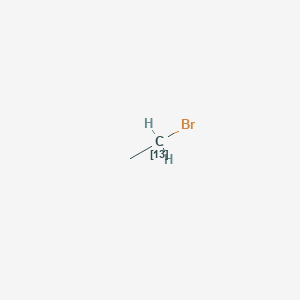
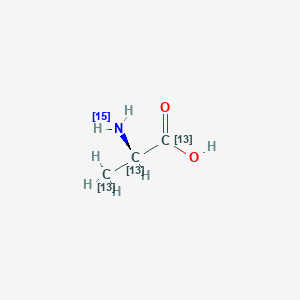
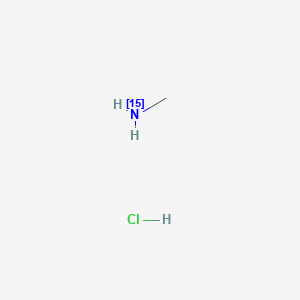
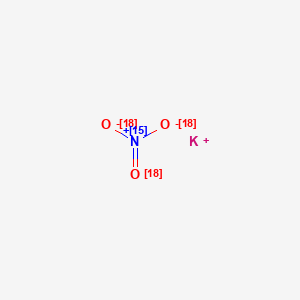
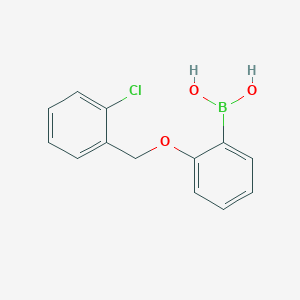
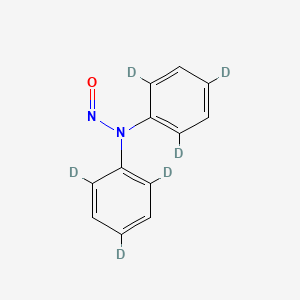
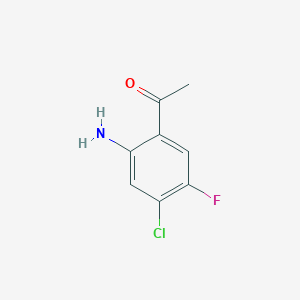
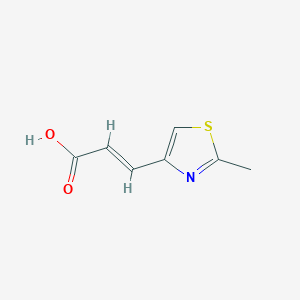
![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)
